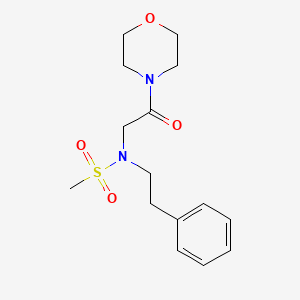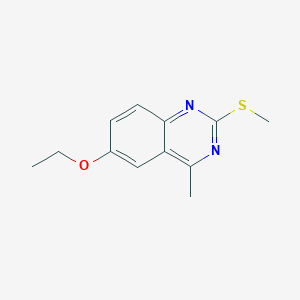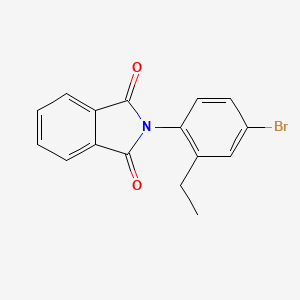
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the acrylamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it a useful tool for studying pain and inflammation-related disorders. Additionally, its potential as an anticancer agent makes it a useful tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its potential toxicity. More research is needed to fully understand the toxicity of this compound and its effects on living organisms.
Direcciones Futuras
There are a number of future directions for research on 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to further study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation-related disorders. Another direction is to study its potential as an anticancer agent and to further understand its mechanism of action in inhibiting cancer cell growth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves a series of chemical reactions. The starting material is 4-bromobenzaldehyde, which is reacted with 2-amino-5-ethyl-1,3,4-thiadiazole to form 4-(2-amino-5-ethyl-1,3,4-thiadiazol-4-yl)benzaldehyde. This intermediate is then reacted with acryloyl chloride to form the final product, 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-2-12-16-17-13(19-12)15-11(18)8-5-9-3-6-10(14)7-4-9/h3-8H,2H2,1H3,(H,15,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWVDANIWUYFQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)





![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)

